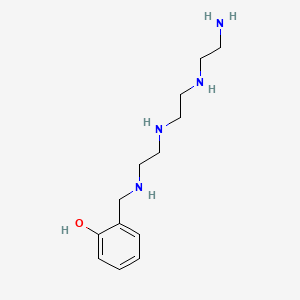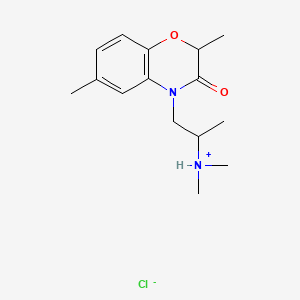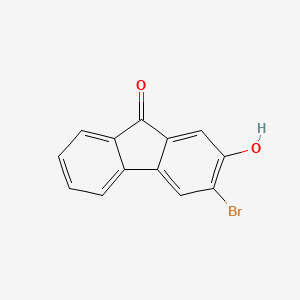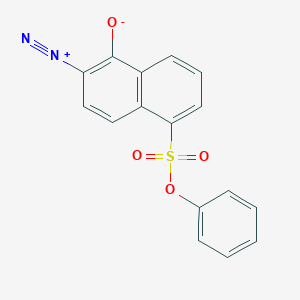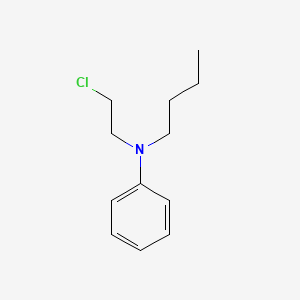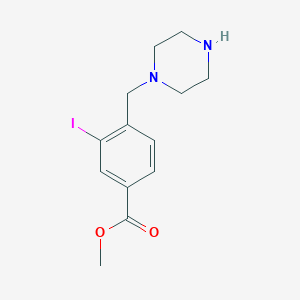
Methyl 3-iodo-4-(piperazin-1-ylmethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-iodo-4-(piperazin-1-ylmethyl)benzoate is a chemical compound with the molecular formula C13H17IN2O2 and a molecular weight of 360.19 g/mol It is a derivative of benzoic acid and contains an iodine atom, a piperazine ring, and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-4-(piperazin-1-ylmethyl)benzoate typically involves the iodination of a benzoic acid derivative followed by the introduction of a piperazine moiety. One common synthetic route includes the following steps:
Iodination: The starting material, 3-methylbenzoic acid, is iodinated using iodine and an oxidizing agent such as nitric acid to form 3-iodo-4-methylbenzoic acid.
Esterification: The 3-iodo-4-methylbenzoic acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to produce methyl 3-iodo-4-methylbenzoate.
Piperazine Introduction: Finally, the methyl 3-iodo-4-methylbenzoate is reacted with piperazine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-iodo-4-(piperazin-1-ylmethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution: Formation of various substituted benzoates.
Oxidation: Formation of oxidized derivatives such as carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols.
Hydrolysis: Formation of 3-iodo-4-(piperazin-1-ylmethyl)benzoic acid.
Aplicaciones Científicas De Investigación
Methyl 3-iodo-4-(piperazin-1-ylmethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-iodo-4-(piperazin-1-ylmethyl)benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The iodine atom may also play a role in the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-iodo-4-(1-piperazinylmethyl)benzoate
- 3-iodo-4-(1-piperazinylmethyl)benzoic acid methyl ester
- Benzoic acid, 3-iodo-4-(1-piperazinylmethyl)-, methyl ester
Uniqueness
Methyl 3-iodo-4-(piperazin-1-ylmethyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodine atom and the piperazine ring makes it a valuable compound for various applications, distinguishing it from other benzoate derivatives.
Propiedades
Número CAS |
1131614-86-2 |
|---|---|
Fórmula molecular |
C13H17IN2O2 |
Peso molecular |
360.19 g/mol |
Nombre IUPAC |
methyl 3-iodo-4-(piperazin-1-ylmethyl)benzoate |
InChI |
InChI=1S/C13H17IN2O2/c1-18-13(17)10-2-3-11(12(14)8-10)9-16-6-4-15-5-7-16/h2-3,8,15H,4-7,9H2,1H3 |
Clave InChI |
FDOQXLPZOUOLLE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)CN2CCNCC2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


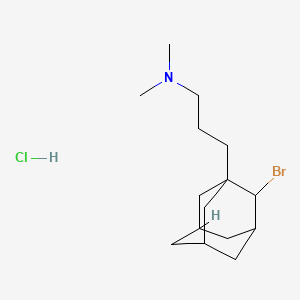
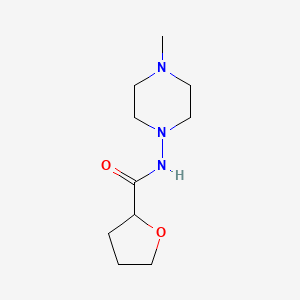
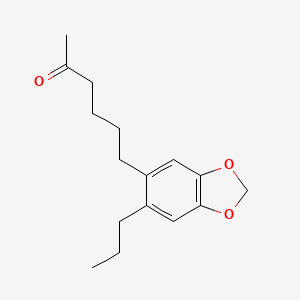
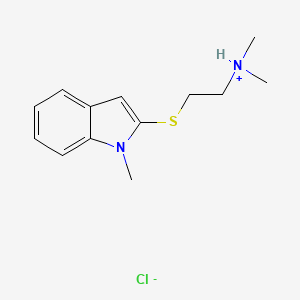
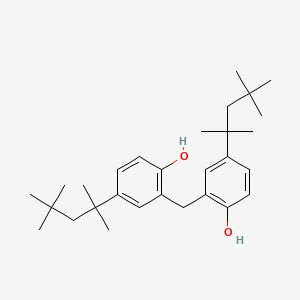
![2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15344748.png)
